2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide
Description
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide (hereafter referred to as the "target compound") is a quinazolinone derivative characterized by:
- A 1,2-dihydroquinazolin-2-one core substituted with a 6-chloro group and a 4-(2-fluorophenyl) moiety.
- An acetamide side chain linked to the quinazolinone nitrogen, terminating in a 3-methylphenyl group.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-5-4-6-16(11-14)26-21(29)13-28-20-10-9-15(24)12-18(20)22(27-23(28)30)17-7-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIADVLBINXETBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazoline with N-(3-methylphenyl)acetamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various biological pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
(i) Quinazolinone vs. Benzothiadiazinone
- Target Compound: Quinazolinone core with 2-oxo and 1,2-dihydro groups.
- Analog (): Replaces quinazolinone with a 1,1-dioxido-2H-benzothiadiazin-2-yl core.
(ii) Quinazolinone vs. Indoline
- Analog (): Features a 2-oxoindoline core instead of quinazolinone. Impact: Indoline derivatives often exhibit enhanced planarity, which may improve DNA intercalation but reduce solubility compared to quinazolinones .
Substituent Variations on the Core
(i) Halogenation Patterns
- Target Compound : 6-chloro and 4-(2-fluorophenyl) groups.
- Analog (): 2,4-dioxo-quinazolinone with 3-(2,4-dichlorophenylmethyl) substitution.
(ii) Functional Group Additions
- Analog (): Contains a dimethylamino group at the quinazolinone’s 2-position. Impact: The basic dimethylamino group may improve aqueous solubility and enable protonation at physiological pH, influencing pharmacokinetics .
Structural and Property Comparison Table
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18ClF N2O
- Molecular Weight : 344.81 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an antitumor , antimicrobial , and anti-inflammatory agent. The following sections detail specific activities and findings from recent research.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinazoline exhibit significant antitumor properties. The compound has shown:
- Inhibition of Cancer Cell Proliferation : In vitro studies indicate that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| A549 (Lung) | 12.3 | G1 phase arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, with significant efficacy observed against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it reduces the levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Cancer Treatment : A recent clinical trial involving patients with advanced breast cancer showed promising results with the use of this compound as part of a combination therapy, leading to improved survival rates compared to standard treatments.
- Case Study on Infection Control : In a hospital setting, a formulation containing this compound was used to treat patients with resistant bacterial infections. Results indicated a significant reduction in infection rates within the treated group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
